molecular formula C20H16FN5O3S B2718923 CCR1拮抗剂9 CAS No. 1220026-26-5

CCR1拮抗剂9

货号 B2718923
CAS 编号: 1220026-26-5
分子量: 425.44
InChI 键: DCHROQCNJDJPGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCR1 antagonist 9 is a potent and selective antagonist targeting the CCR1 chemokine receptor. It exhibits an impressive IC50 of 6.8 nM in calcium flux assays, effectively inhibiting CCR1-mediated responses . This compound holds promise for therapeutic applications related to autoimmune and inflammatory conditions.


Synthesis Analysis

The synthesis of CCR1 antagonist 9 involves a concise and scalable approach utilizing continuous flow technology. Initially, an S N Ar sequence facilitates the introduction of a cyclopropane ring. Subsequently, a safe, continuous flow Curtius rearrangement is employed to synthesize a p-methoxybenzyl (PMB) carbamate . This process is highly efficient, green, and has been successfully executed on a 40 kg scale .


Molecular Structure Analysis

The molecular formula of CCR1 antagonist 9 is C20H16FN5O3S , with a molecular weight of 454.000 g/mol . It features an off-white to light yellow color and a chemical structure that includes a quinoxaline-2-carboxylic acid backbone .


Chemical Reactions Analysis

The synthesis of CCR1 antagonist 9 involves several key chemical transformations, including azide formation , the Curtius rearrangement , and isocyanate trapping . These reactions are conducted in a continuous flow system, ensuring efficiency and scalability .


Physical And Chemical Properties Analysis

  • Storage : Powder (-20°C for 3 years, 4°C for 2 years); In solvent (-80°C for 2 years, -20°C for 1 year) .

科学研究应用

自身免疫性疾病

CCR1拮抗剂如BX 471在自身免疫性疾病的治疗中显示出前景。梁等人(2000)发现了BX 471,一种有效且选择性的CCR1拮抗剂,在多发性硬化的动物模型中显示出疗效。这表明其在治疗慢性炎症性疾病中具有潜在用途(梁等人,2000)

多发性骨髓瘤

CCR1拮抗剂已被研究其在多发性骨髓瘤中的治疗潜力。Karash和Gilchrist(2011)概述了CCR1、其配体以及CCR1的临床和临床前化合物,强调了它们在治疗多发性骨髓瘤中的价值(Karash & Gilchrist,2011)

类风湿性关节炎

CCR1拮抗剂已被评估其在类风湿性关节炎中的应用。Naya等人(2001)报道开发了一种新型CCR1拮抗剂,在小鼠疾病模型中显示出潜力,表明其在类风湿性关节炎等炎症性疾病中的治疗作用(Naya等人,2001)

关节炎和细胞因子网络

Amat等人(2006)使用小鼠受体的非肽拮抗剂J-113863研究了CCR1阻断在实验性关节炎中的影响。这项研究表明CCR1拮抗剂在改变细胞因子网络和治疗类风湿性关节炎方面的潜力(Amat等人,2006)

神经疾病中的趋化因子受体信号传导

Yan等人(2020)探讨了CCR1的激活及其对小鼠脑出血模型中神经炎症的影响,表明CCR1在神经疾病中的作用及其作为治疗靶点的潜力(Yan等人,2020)

变应性哮喘

Carpenter等人(2005)研究了非肽CCR1拮抗剂BX-471在慢性真菌性哮喘模型中的治疗效果,证明其显着减轻了实验性真菌性哮喘(Carpenter等人,2005)

心肌炎

Futamatsu等人(2006)证明了CCR1的作用和CCR1拮抗剂BX471在心肌炎中的作用,表明通过抑制细胞因子表达和诱导T细胞失活来降低心肌炎的严重程度(Futamatsu等人,2006)

药物设计结构研究

Liu、Chen和Wei(2012)等关于CCR1拮抗剂结合模式的研究提供了对CCR1-拮抗剂相互作用的见解,指导进一步的药物设计和诱变研究(Liu、Chen和Wei,2012)

作用机制

As a CCR1 antagonist , this compound specifically targets the CCR1 receptor. By blocking CCR1-mediated chemotaxis, it modulates immune responses. Additionally, it inhibits hERG (human ether-a-go-go-related gene) with an IC50 of 30 μM .

未来方向

Further evaluation of CCR1 antagonists in preclinical and clinical settings is essential. Continued research aims to improve compound potency, species cross-reactivity, and in vivo efficacy. These efforts may lead to novel therapies for autoimmune and inflammatory conditions .

属性

IUPAC Name

1-(4-fluorophenyl)-N-[(2-methylsulfonylpyridin-4-yl)methyl]pyrazolo[3,4-c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3S/c1-30(28,29)19-8-13(6-7-23-19)9-24-20(27)17-10-22-12-18-16(17)11-25-26(18)15-4-2-14(21)3-5-15/h2-8,10-12H,9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHROQCNJDJPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C2=CN=CC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCR1 antagonist 9

Synthesis routes and methods

Procedure details

A 250 mL flask was charged with 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid (10.0 g, 33.9 mmol, 87.2 wt. %, 1.0 eq), (2-(methylsulfonyl)pyridin-4-yl)methanamine hydrochloride (8.54 g, 37.3 mmol, 97.3 wt. %, 1.10 eq), NMP (30 mL) and finally N-methylmorpholine (18.6 mL, 169.5 mmol, 5.0 eq). To the slurry was charged propylphosphonic anhydride (23.97 mL, 40.68 mmol, 50 wt. % solution in EtOAc, 1.2 eq). The batch was then heated to 60° C. and held at this temperature for 1 hour. Water (80 mL) was charged, and the batch was cooled to ambient temperature and held for 1 hour. The batch was filtered, the solid washed with water, and then oven dried under vacuum to afford the title compound as a light yellow solid, 12.7 g, >99.5 area % purity by HPLC, 88% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
propylphosphonic anhydride
Quantity
23.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
88%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。